1-Bromo-4-[bromo(phenyl)methyl]benzene
Overview
Description
1-Bromo-4-[bromo(phenyl)methyl]benzene is an organic compound belonging to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom and a bromo(phenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-[bromo(phenyl)methyl]benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-bromotoluene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds via the formation of a bromonium ion intermediate, which subsequently reacts with the benzene ring to form the desired product.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[bromo(phenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of phenylmethyl derivatives.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding phenylmethyl ketones or carboxylic acids under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or ammonia in polar solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Phenylmethyl derivatives.
Coupling Reactions: Biaryl compounds.
Oxidation Reactions: Phenylmethyl ketones or carboxylic acids.
Scientific Research Applications
1-Bromo-4-[bromo(phenyl)methyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as intermediates in the synthesis of biologically active compounds.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically relevant molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[bromo(phenyl)methyl]benzene in chemical reactions involves electrophilic aromatic substitution. The benzene ring acts as a nucleophile, attacking the electrophilic bromine species to form a sigma complex. This intermediate then loses a proton to regenerate the aromaticity of the benzene ring . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Bromo-4-methylbenzene (p-Bromotoluene): Similar structure but with a methyl group instead of a bromo(phenyl)methyl group.
1-Bromo-4-phenylbenzene: Similar structure but with a phenyl group instead of a bromo(phenyl)methyl group.
1-Bromo-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a bromo(phenyl)methyl group.
Uniqueness: 1-Bromo-4-[bromo(phenyl)methyl]benzene is unique due to the presence of both a bromine atom and a bromo(phenyl)methyl group on the benzene ring. This dual substitution pattern imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
1-bromo-4-[bromo(phenyl)methyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJCFOOAJAADSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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